

Technical Guide: Properties and Synthesis of lodinated Methylpyrimidines for Drug Discovery

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Compound of Interest

Compound Name: 5-lodomethyl-2-methyl-pyrimidine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, synthesis, and potential applications of iodinated methylpyrimidines, compounds of significant interest in the field of drug development. While the specific compound of inquiry is **5-lodomethyl-2-methyl-pyrimidine**, this guide will primarily focus on its isomer, 2-lodo-5-methylpyrimidine, for which more comprehensive data is publicly available.

A Note on CAS Number Identification:

Initial searches for the specific CAS (Chemical Abstracts Service) number for "5-lodomethyl-2-methyl-pyrimidine" did not yield a definitive result, suggesting it may be a less common or novel compound. However, a registered CAS number is available for the isomeric compound 2-lodo-5-methylpyrimidine, which is 154129-30-3[1][2]. Due to the availability of data for this isomer, the following sections will focus on its properties and synthesis, which can provide a valuable reference for researchers working with related pyrimidine derivatives.

Physicochemical Properties of 2-lodo-5-methylpyrimidine

The following table summarizes the key physicochemical properties of 2-lodo-5-methylpyrimidine, providing a baseline for its handling, characterization, and application in experimental settings.



Property	Value	Reference
CAS Number	154129-30-3	[1][2]
Molecular Formula	C5H5IN2	[1]
Molecular Weight	220.01 g/mol	[2]
Appearance	Not specified	
Boiling Point	Not specified	_
Melting Point	Not specified	_
Solubility	Not specified	_

Experimental Protocols: Synthesis of Iodinated Pyrimidines

The iodination of pyrimidine derivatives is a crucial step in the synthesis of various bioactive molecules. While a specific protocol for **5-lodomethyl-2-methyl-pyrimidine** is not readily available, a general and environmentally friendly method for the C5 iodination of pyrimidines has been described, which can be adapted for similar compounds[3][4].

Green Chemical Approach for Iodination of Pyrimidine Derivatives[3][4]

This method utilizes mechanical grinding under solvent-free conditions, offering a sustainable alternative to traditional methods that often employ toxic reagents and harsh acidic conditions[3].

Materials:

- Pyrimidine derivative (e.g., Uracil, Cytosine)
- Solid Iodine (I2)
- Silver Nitrate (AgNO₃)
- Acetonitrile



- Saturated solution of sodium thiosulfate
- Mortar and pestle

Procedure:

- In a mortar, combine the pyrimidine derivative (4.4 mmol), solid iodine (1.12 mmol), and a nitrate salt such as AgNO₃ (9 mmol)[₃].
- Add 2-4 drops of acetonitrile to the mixture[3].
- Grind the reaction mixture using a pestle for 20-30 minutes. The reaction is exothermic and will produce a violet-colored tacky solid[3].
- Monitor the reaction completion using Thin Layer Chromatography (TLC)[3].
- Once the reaction is complete, add 5 mL of a saturated sodium thiosulfate solution to quench any unreacted iodine[3].
- The remaining solid product can then be separated and purified.

This method has been reported to have high yields (70-98%) and short reaction times[3][4].

Signaling Pathways and Drug Development Applications

Pyrimidine derivatives are fundamental building blocks in numerous biological processes and have been extensively explored as scaffolds for the development of novel therapeutic agents, particularly in oncology[5]. The introduction of an iodine atom can significantly alter the biological activity of these molecules, making them valuable tools in drug discovery.

Role in Cancer Therapy:

The de novo synthesis of pyrimidines is often upregulated in cancer cells to support rapid proliferation. This metabolic pathway has become an attractive target for cancer therapy[6]. Several oncogenic signaling pathways, including the PI3K-Akt-mTORC1 and EGFR-MAP



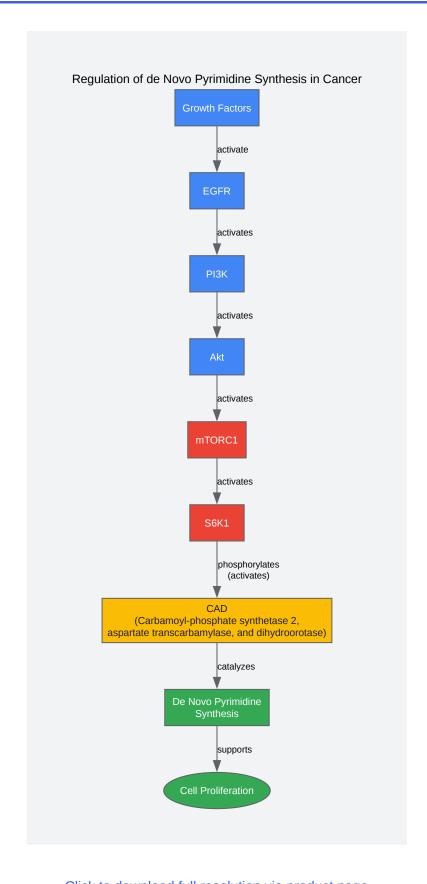




kinase pathways, have been shown to modulate pyrimidine metabolism, highlighting the potential for targeted interventions[6][7].

Below is a diagram illustrating the simplified signaling pathway for the regulation of de novo pyrimidine synthesis in cancer cells.





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Caption: Simplified signaling cascade illustrating the activation of de novo pyrimidine synthesis by growth factors in cancer cells.

This pathway demonstrates how external growth signals can lead to the activation of the CAD enzyme, a key regulator of pyrimidine synthesis, ultimately supporting cancer cell proliferation[6][7]. Iodinated pyrimidine derivatives could potentially be designed to inhibit key enzymes in this pathway, offering a strategy for targeted cancer therapy.

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